molecular formula C15H19N3O2S2 B2891037 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea CAS No. 2034398-28-0

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2891037
CAS No.: 2034398-28-0
M. Wt: 337.46
InChI Key: IHIDRBFXWWJAOY-UHFFFAOYSA-N
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Description

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea is a synthetic urea derivative incorporating heterocyclic moieties: a furan-3-yl group, a thiomorpholine ring, and a thiophen-2-yl substituent. The thiomorpholine ring introduces sulfur atoms, which may enhance lipophilicity and metabolic stability, while the furan and thiophene groups contribute π-π stacking interactions critical for binding to biomolecules .

Properties

IUPAC Name

1-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c19-15(17-14-2-1-7-22-14)16-10-13(12-3-6-20-11-12)18-4-8-21-9-5-18/h1-3,6-7,11,13H,4-5,8-10H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIDRBFXWWJAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)NC2=CC=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as furan-3-yl and thiophen-2-yl derivatives. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and urea formation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea

This compound is a thiourea derivative that is used in scientific research for chemistry, biology, medicine, and industry applications.

Chemical Structure
this compound can undergo various chemical reactions, including oxidation, which may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the intermediate compounds, such as furan-3-yl and thiophen-2-yl derivatives. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and urea formation, under controlled conditions to yield the final product. Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity, such as the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Applications

  • Chemistry It can be used as a building block for the synthesis of more complex molecules.
  • Biology The compound may exhibit biological activity, making it a candidate for drug discovery and development.
  • Medicine Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
  • Industry It can be utilized in the development of new materials with specific properties, such as conductivity or stability.

Biological Activity

Mechanism of Action

The mechanism of action of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea involves its interaction with molecular targets in biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Thiophene and Furan Moieties

Key structural analogs from literature include:

Compound ID & Source Core Structure Substituents/Modifications Key Properties/Activity
TTU6 () Thiophene-thiazole-urea 4-Cyanophenyl, thiophen-2-yl Antitubulin activity (IC₅₀: 1.2 µM)
5h () Pyridinyl-urea 4-Fluorophenyl, thiophen-2-yl Anticancer activity (GI₅₀: 1.8 µM)
4a-d () Benzofuran-pyrimidine-urea 5-Substituted benzofuran, thiophen-2-yl Synthesized via KOH-mediated cyclization
Target Compound (Hypothetical) Thiomorpholinoethyl-furan-thiophene-urea Furan-3-yl, thiomorpholine, thiophen-2-yl Not directly reported in evidence

Key Comparisons :

  • Bioactivity : TTU6 () and 5h () demonstrate low-micromolar potency in antitubulin and anticancer assays, respectively. The thiomorpholine group in the target compound may enhance solubility compared to pyridinyl or benzofuran analogs, but direct activity data are unavailable.
  • Synthesis : Most analogs (e.g., 4a-d in ) are synthesized via condensation reactions using urea/thiourea under basic conditions. The target compound likely requires multi-step synthesis involving thiomorpholine functionalization, which is more complex than the routes for TTU6 or 5h .
  • Thermal Stability : Melting points for similar compounds range widely (199–277°C), with electron-withdrawing groups (e.g., nitro in TTU8, ) increasing rigidity and melting points .
Substituent Effects on Activity
  • Electron-Withdrawing Groups : TTU8 (4-nitrophenyl substituent, ) shows reduced solubility but potent bioactivity, highlighting a trade-off between lipophilicity and efficacy.
  • Heterocyclic Moieties : Thiophene and furan rings in 5h () and the target compound may improve binding to hydrophobic enzyme pockets compared to purely aromatic systems.

Data Tables

Table 1: Physical and Spectral Data of Selected Urea Derivatives
Compound Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Source
TTU6 87 199–201 8.15 (s, 1H, NH), 7.85 (d, J=8.4 Hz, 2H)
5h 60 217–219 8.21 (s, 1H, NH), 7.62 (m, 4H, Ar-H)
5k 58 239–241 7.98 (s, 1H, NH), 6.95 (s, 1H, benzodioxole)
Table 2: Anticancer Activity (GI₅₀, µM) of Selected Compounds
Compound MCF-7 (Breast) A549 (Lung) HT-29 (Colon) Source
5h 1.8 2.3 2.1
TTU6 Not tested Not tested 1.2 (HCT-116)

Research Findings and Limitations

  • Structural Insights : Thiomorpholine and furan-thiophene combinations are underexplored in the provided evidence. Existing data suggest that sulfur-containing heterocycles (e.g., thiazole in TTU6) improve antitubulin activity, but the thiomorpholine’s impact remains speculative .
  • Gaps in Data: No direct bioactivity or crystallographic data (e.g., SHELX-refined structures) are available for the target compound. Comparisons rely on analogs with partial structural overlap.

Biological Activity

The compound 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea represents a class of thiourea derivatives that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and potential applications in medicine.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the presence of a furan ring, thiomorpholine moiety, and a thiophene group, which are known to enhance biological activity through various mechanisms. The synthesis typically involves the reaction of furan derivatives with thiomorpholine and thiophene-based isocyanates or isothiocyanates.

PropertyValue
Molecular FormulaC12H14N2O2S2
Molecular Weight286.38 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO and DMF

Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • Case Study : A study evaluated the antiproliferative effects of thiourea derivatives on human cancer cell lines, revealing IC50 values in the micromolar range. Specifically, certain derivatives exhibited selective cytotoxicity towards breast cancer and lung cancer cell lines, suggesting potential for targeted cancer therapies .

Antimicrobial Activity

Thiourea compounds are also recognized for their antimicrobial properties. They have demonstrated effectiveness against a range of bacterial and fungal pathogens.

  • Findings : In vitro tests showed that derivatives of thiourea could inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with enzymatic pathways essential for microbial survival .

Anti-inflammatory Effects

The anti-inflammatory potential of thiourea derivatives has been explored extensively. Compounds similar to this compound have shown to reduce inflammation markers in various models.

  • Research Insights : Studies indicated that these compounds could downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is crucial in inflammatory responses .

Other Biological Activities

Thiourea derivatives have been reported to possess a variety of other biological activities, including:

  • Antiviral : Effective against HIV and other viral infections.
  • Analgesic : Pain-relieving properties observed in animal models.
  • Antidiabetic : Potential to regulate blood glucose levels .

The biological activities of this compound can be attributed to its ability to form hydrogen bonds due to the thiourea functional group. This property enhances its interaction with biological targets, including enzymes and receptors involved in various disease processes.

Table 2: Summary of Biological Activities

Activity TypeMechanismReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialDisrupts cell membrane integrity
Anti-inflammatoryInhibits NF-kB signaling
AntiviralInterferes with viral replication

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